molecular formula C19H30ClNO2 B4404736 4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride

4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride

Cat. No.: B4404736
M. Wt: 339.9 g/mol
InChI Key: DAJPNONUHLMECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(1-Piperidinyl)butoxy]phenyl}-2-butanone hydrochloride is a complex organic compound with a molecular formula of C19H29NO2·HCl This compound is known for its unique structure, which includes a piperidine ring, a butoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 1-bromobutane to form 4-butoxybenzaldehyde. This intermediate is then reacted with piperidine to form 4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The butoxy and phenyl groups may also contribute to its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethyl-1-piperidinyl)-1-phenyl-1-butanone
  • 4-(4-Morpholinyl)-4-oxo-1-phenyl-1-butanone
  • 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone

Uniqueness

4-[4-(4-Piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[4-(4-piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.ClH/c1-17(21)7-8-18-9-11-19(12-10-18)22-16-6-5-15-20-13-3-2-4-14-20;/h9-12H,2-8,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPNONUHLMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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